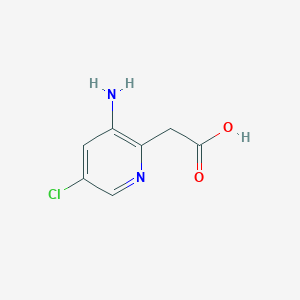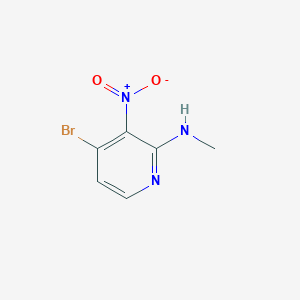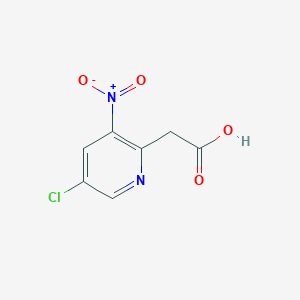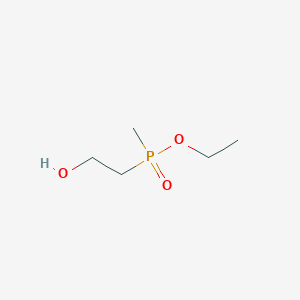
Lithium thiazole-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium thiazole-2-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium thiazole-2-sulfinate typically involves the reaction of thiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
Thiazole-2-sulfinic acid+Lithium hydroxide→Lithium thiazole-2-sulfinate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium thiazole-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazole-2-sulfonate.
Reduction: It can be reduced to form thiazole-2-sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Thiazole-2-sulfonate
Reduction: Thiazole-2-sulfinate
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
Lithium thiazole-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of lithium thiazole-2-sulfinate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular respiration and energy production.
Comparaison Avec Des Composés Similaires
Lithium thiazole-2-sulfinate can be compared with other thiazole-based compounds, such as:
Thiazole-2-sulfonate: Similar in structure but differs in its oxidation state.
Thiazole-2-sulfinate: The reduced form of thiazole-2-sulfonate.
Thiazole-2-carboxylate: Contains a carboxyl group instead of a sulfinic group.
Uniqueness: this compound is unique due to its lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in the field of lithium-sulfur batteries, where it can serve as a precursor for the synthesis of advanced materials.
Propriétés
Formule moléculaire |
C3H2LiNO2S2 |
|---|---|
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
lithium;1,3-thiazole-2-sulfinate |
InChI |
InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1 |
Clé InChI |
AZFNNYVWERBQKZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CSC(=N1)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)










